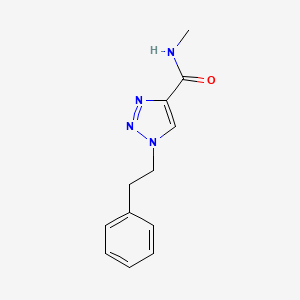
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as NCPT, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, containing a triazole ring and a carboxamide group. NCPT is synthesized by a number of methods, and its uses include in biochemical and physiological research, as well as in laboratory experiments.
科学的研究の応用
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research. It is used in biochemical and physiological research, as well as in laboratory experiments. In biochemical research, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between proteins and other molecules. In physiological research, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. In laboratory experiments, this compound has been used to study the effects of various chemicals on cells and tissues, as well as to study the effects of various drugs on cells and tissues.
作用機序
The mechanism of action of N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that this compound binds to proteins and enzymes, which then modulate their activity. This compound also binds to DNA, which may lead to changes in gene expression. In addition, this compound may interact with other molecules, such as hormones, neurotransmitters, and cytokines, which may lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as to alter gene expression. In addition, this compound has been shown to interact with hormones, neurotransmitters, and cytokines, which may lead to changes in cell signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, as well as to have protective effects against certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments is its low toxicity. This compound has a low toxicity profile, making it safe to use in experiments. In addition, this compound is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain types of experiments.
将来の方向性
For N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide include further research into its mechanism of action, its effects on proteins and enzymes, and its effects on gene expression. In addition, further research into its interactions with hormones, neurotransmitters, and cytokines may lead to new therapeutic applications. Furthermore, further research into its anti-inflammatory and antioxidant effects may lead to new treatments for various diseases. Finally, further research into its protective effects against certain types of cancer may lead to new treatments for cancer.
合成法
N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a number of methods, including the Ullmann reaction, the Buchwald-Hartwig amination, and the Biginelli reaction. The Ullmann reaction involves the reaction of an aryl halide with an aryl diamine in the presence of a copper catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. The Biginelli reaction involves the reaction of an aldehyde, an aryl halide, and an ethyl acetoacetate in the presence of an acid catalyst.
特性
IUPAC Name |
N-cyclopropyl-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-12-6-7-12)13-10-18(17-16-13)9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOPTRMAPCNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-6-methyl-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6453988.png)
![3-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]benzonitrile](/img/structure/B6453995.png)
![1-[(3,5-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6454005.png)
![2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6454009.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine-2-carboxamide](/img/structure/B6454011.png)
![4-(aminomethyl)-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6454028.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine](/img/structure/B6454035.png)
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454038.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6454058.png)
![3-[4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6454062.png)
![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6454064.png)
![2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454075.png)

![2-{[2-(ethanesulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B6454089.png)
